REACTION_CXSMILES
|
[Cl-].[Mg+2].[Cl-].[F:4][C:5]1[CH:11]=[CH:10][CH:9]=[C:7]([OH:8])[C:6]=1[OH:12].C(N(CC)CC)C.[CH2:20]=[O:21].Cl>C(#N)C.CC(OC)(C)C>[F:4][C:5]1[CH:11]=[CH:10][C:9]([CH:20]=[O:21])=[C:7]([OH:8])[C:6]=1[OH:12] |f:0.1.2|
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Name
|
|
Quantity
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3.71 g
|
Type
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reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(O)=CC=C1)O
|
Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
13.4 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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3.16 g
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Type
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reactant
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Smiles
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C=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 5 hours
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Duration
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5 h
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Type
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CUSTOM
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Details
|
The organic phase was separated
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Type
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EXTRACTION
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Details
|
the aqueous layer re-extracted with TBME
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Type
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WASH
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Details
|
The combined organic extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
|
Type
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CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude mixture (˜1:1 starting material:product) was purified on normal silica in neat DCM
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C=O)C=C1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 478 mg | |
YIELD: CALCULATEDPERCENTYIELD | 19.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |